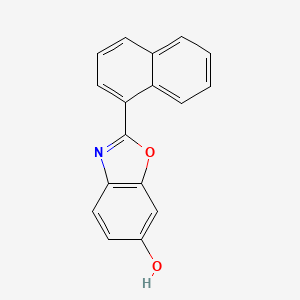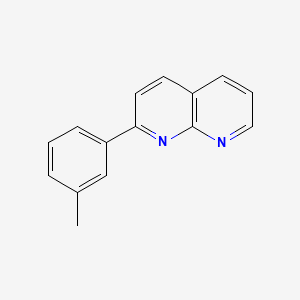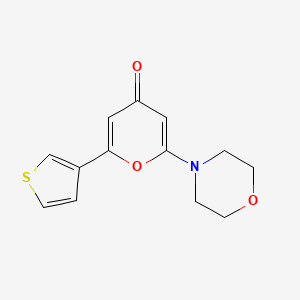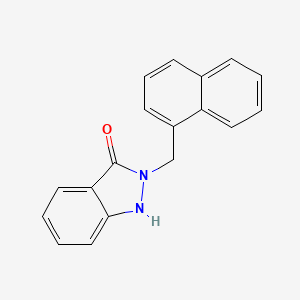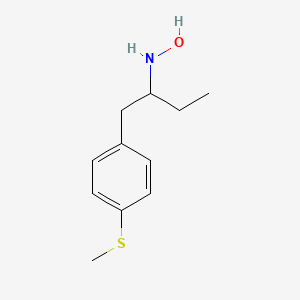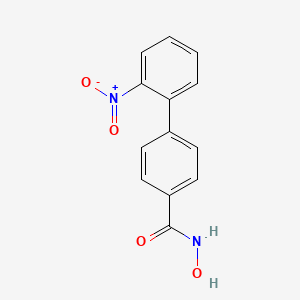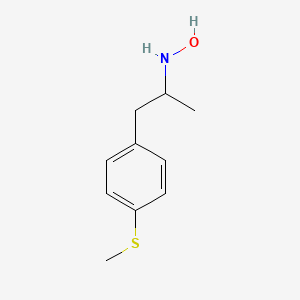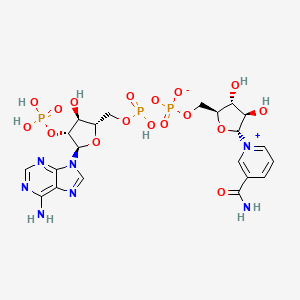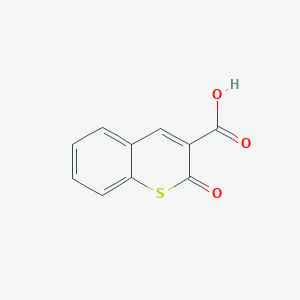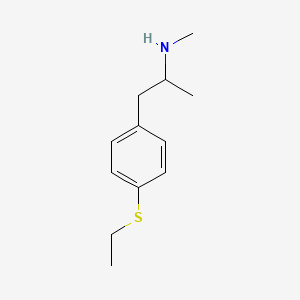
2-N-Methylamino-1-(4-ethylthiophenyl)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-Methylamino-1-(4-ethylthiophenyl)propane is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a methylamino group attached to the second carbon of the propane chain and an ethylthio group attached to the fourth position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-Methylamino-1-(4-ethylthiophenyl)propane typically involves the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound, such as 4-ethylthiophenylacetone, through the reaction of 4-ethylthiophenol with an appropriate acetylating agent.
Reductive Amination: The intermediate is then subjected to reductive amination using methylamine and a reducing agent like sodium cyanoborohydride. This step results in the formation of the desired compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and the use of automated reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-N-Methylamino-1-(4-ethylthiophenyl)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and thiols under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-N-Methylamino-1-(4-ethylthiophenyl)propane has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its activity against serotonin transporters.
Biological Studies: It is used in research to understand the mechanisms of action of phenethylamine derivatives and their interactions with biological targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-N-Methylamino-1-(4-ethylthiophenyl)propane involves its interaction with serotonin transporters. The compound binds to these transporters, inhibiting the reuptake of serotonin and increasing its availability in the synaptic cleft. This action is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants . The molecular targets include the serotonin transporter protein, and the pathways involved are related to serotonin signaling and neurotransmission .
Comparison with Similar Compounds
2-N-Methylamino-1-(4-ethylthiophenyl)propane can be compared with other phenethylamine derivatives:
4-Methylthioamphetamine (MTA): Similar in structure but with a methylthio group instead of an ethylthio group.
4-Ethylthioamphetamine (ETA): Another analogue with an ethylthio group, but differing in the position of the amino group.
2-N-Methylamino-1-(4-methylthiophenyl)propane: A close analogue with a methylthio group instead of an ethylthio group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylthio group and methylamino substitution confer unique reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H19NS |
|---|---|
Molecular Weight |
209.35 g/mol |
IUPAC Name |
1-(4-ethylsulfanylphenyl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C12H19NS/c1-4-14-12-7-5-11(6-8-12)9-10(2)13-3/h5-8,10,13H,4,9H2,1-3H3 |
InChI Key |
LCGABASJFJNHGF-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


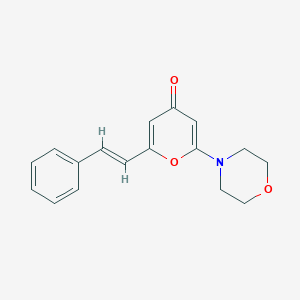
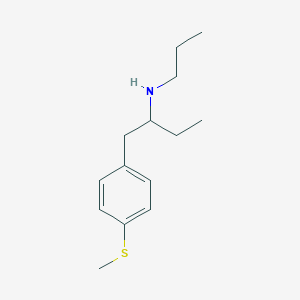
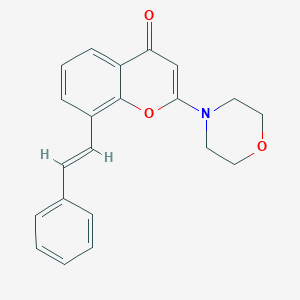
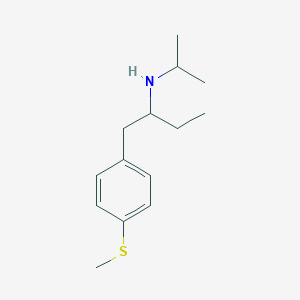
![N,N-dimethyl-1-[4-(methylsulfanyl)phenyl]propan-2-amine](/img/structure/B10841984.png)
